Lipophilicity Differentiation: XLogP3 = 2.6 vs. 1.0 for the Des-Bromo, Des-Linker Analog
The target compound exhibits a computed XLogP3 value of 2.6 [1], markedly higher than that of 5-(thiophen-3-yl)nicotinamide (CAS 1346687-13-5), which lacks both the 5-bromo substituent and the (pyridin-3-yl)methyl linker and has an XLogP3 of 1.0 [2]. This 1.6 log unit increase corresponds to an approximately 40-fold greater predicted partition coefficient, indicating substantially enhanced membrane permeability potential.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 5-(Thiophen-3-yl)nicotinamide (CAS 1346687-13-5): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.6 (≈40× higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem/CACTVS); both values obtained under equivalent computational methodology |
Why This Matters
Higher lipophilicity predicts superior passive membrane permeability, making the target compound more suitable for cell-based assays and intracellular target engagement studies where the des-bromo analog may fail to reach effective intracellular concentrations.
- [1] Kuujia.com. CAS No. 2034595-18-9: 5-Bromo-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide – Computed Properties. Accessed April 2026. View Source
- [2] PubChem. Compound Summary: 5-(Thiophen-3-yl)nicotinamide, CID 71303610. Computed Properties – XLogP3. Accessed April 2026. View Source
